molecular formula C28H20N4O2S3 B2511869 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-33-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2511869
CAS No.: 671200-33-2
M. Wt: 540.67
InChI Key: UWHUGVCEVQFMKT-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H20N4O2S3 and its molecular weight is 540.67. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives and Carcinogenicity

Research on thiophene analogues, such as those of the carcinogens benzidine and 4-aminobiphenyl, has investigated their potential carcinogenicity. Thiophene derivatives were synthesized and evaluated in vitro for carcinogenic potential, highlighting the significance of structural analogues in understanding carcinogenic risk and mechanism. This research emphasizes the importance of evaluating structural analogues for their biological activities, including potential carcinogenicity, which could inform the research applications of structurally similar compounds like the specified acetamide derivative (Ashby et al., 1978).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been extensively studied for their applications in electronic devices and optoelectronic materials. These compounds, due to their unique electronic structures, are utilized in the development of luminescent molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine into π-extended conjugated systems underscores the potential of similar compounds in the creation of novel materials for optoelectronic applications (Lipunova et al., 2018).

Hybrid Catalysts in Organic Synthesis

The synthesis and application of hybrid catalysts in forming pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlight the role of innovative catalytic approaches in medicinal chemistry and drug development. Such research demonstrates the utility of complex organic compounds in facilitating reactions critical to synthesizing biologically active molecules, potentially including the design and synthesis of compounds with structures similar to the specified acetamide derivative (Parmar et al., 2023).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O2S3/c1-34-20-11-9-17(10-12-20)21-14-35-27-25(21)28(30-16-29-27)36-15-24(33)31-19-6-4-5-18(13-19)26-32-22-7-2-3-8-23(22)37-26/h2-14,16H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUGVCEVQFMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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